molecular formula C27H22FN3O2 B15027694 (5E)-3-(2-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(2-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B15027694
M. Wt: 439.5 g/mol
InChI Key: JBGGRDJGPKTHLK-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(2-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, an indole moiety, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(2-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction. Common reagents used in these steps include fluorobenzyl bromide, indole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(2-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(2-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability, reactivity, or selectivity in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-3-(2-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and indole groups may facilitate binding to specific sites, while the imidazolidine-2,4-dione core could play a role in the compound’s overall stability and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(2-chlorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5E)-3-(2-bromobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5E)-3-(2-iodobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-3-(2-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione lies in the presence of the fluorobenzyl group. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its binding affinity, stability, and overall biological activity compared to its chloro, bromo, or iodo analogs.

Properties

Molecular Formula

C27H22FN3O2

Molecular Weight

439.5 g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C27H22FN3O2/c1-18-10-12-19(13-11-18)15-30-16-21(22-7-3-5-9-25(22)30)14-24-26(32)31(27(33)29-24)17-20-6-2-4-8-23(20)28/h2-14,16H,15,17H2,1H3,(H,29,33)/b24-14+

InChI Key

JBGGRDJGPKTHLK-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=CC=C5F

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.